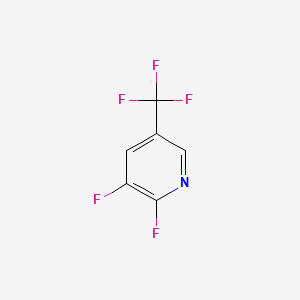

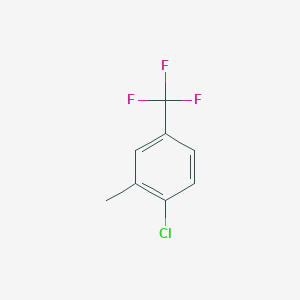

1-Chloro-2-methyl-4-(trifluoromethyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Chloro-2-methyl-4-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C8H6ClF3 and its molecular weight is 194.58 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Catalyst in Trifluoromethylation

1-Chloro-2-methyl-4-(trifluoromethyl)benzene has been used in the trifluoromethylation of various aromatic and heteroaromatic compounds. This process is catalyzed by methyltrioxorhenium and typically carried out in chloroform solvent at 70 °C. The reaction involves radical species and shows potential in organic synthesis and materials science (Mejía & Togni, 2012).

Protoporphyrinogen IX Oxidase Inhibitors

Compounds derived from this compound, such as methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate, have been studied for their potential as protoporphyrinogen IX oxidase inhibitors. These structures are significant in the development of herbicides and pharmaceuticals (Li et al., 2005).

Synthesis of Novel Fluorine-containing Polyetherimide

This compound has been utilized in the synthesis of novel fluorine-containing polyetherimides. These polymers, characterized by advanced spectroscopy techniques, have applications in materials science, especially in the development of high-performance polymers (Yu Xin-hai, 2010).

Environmental and Occupational Health

The compound has also been evaluated in environmental and occupational health studies. For instance, it has been assessed for its vapor sampling efficiency in workplace environments, which is crucial for maintaining safety standards in industries where such compounds are used (Yost & Harper, 2000).

Wirkmechanismus

Target of Action

1-Chloro-2-methyl-4-(trifluoromethyl)benzene, also known as 2-Chloro-benzotrifluoride , is primarily used as an intermediate in organic synthesis Its role is more prominent in the field of industrial chemistry where it is used as a solvent and in chemical processes as a catalyst .

Mode of Action

Given its primary use as an intermediate in organic synthesis, the mode of action of this compound is largely dependent on the specific chemical reaction it is involved in. As an intermediate, it can participate in various types of reactions including nucleophilic substitution .

Biochemical Pathways

Its use is confined to the realm of synthetic chemistry where it is used to facilitate the synthesis of other compounds .

Pharmacokinetics

Like many other organic solvents, it is likely to be absorbed through the skin and respiratory tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

The primary result of the action of this compound is the facilitation of chemical reactions in industrial settings

Action Environment

The action of this compound is influenced by various environmental factors. For instance, extremes of temperature and direct sunlight can affect its stability . It should be stored in a cool, dry, and well-ventilated place away from heat, flames, sparks, and static electricity .

Eigenschaften

IUPAC Name |

1-chloro-2-methyl-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3/c1-5-4-6(8(10,11)12)2-3-7(5)9/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWHJZAPIYYSPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70542063 |

Source

|

| Record name | 1-Chloro-2-methyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97399-46-7 |

Source

|

| Record name | 1-Chloro-2-methyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.